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Beta-Amyloid (11-40), mouse, rat

Cat. No.: B1578803
M. Wt: 3170.7
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Description

Contextualization within the Broader Amyloid-Beta Peptide Research Landscape

The amyloid cascade hypothesis has long positioned Aβ as a central player in AD pathogenesis. frontiersin.org This hypothesis suggests that the overproduction or inadequate clearance of Aβ leads to its aggregation, forming soluble oligomers and insoluble fibrils that deposit as amyloid plaques in the brain. wikipedia.orgfrontiersin.org These plaques, along with neurofibrillary tangles composed of tau protein, are the defining neuropathological features of AD. nih.govnih.gov

The Aβ peptide landscape is complex, with various isoforms generated due to imprecise cleavage by secretase enzymes. nih.gov The most abundant species is Aβ(1-40), while Aβ(1-42) is more hydrophobic, prone to aggregation, and considered more neurotoxic. aginganddisease.org Beyond these full-length forms, N-terminally truncated species, such as those starting at positions 3, 4, and 11, are also found in significant amounts in the brains of AD patients. nih.govexonpublications.com These truncated forms, including pyroglutamated modifications like pE3-Aβ and pE11-Aβ, exhibit distinct physicochemical properties, including a higher propensity for aggregation and increased stability, which may contribute to their neurotoxic potential. nih.govnovusbio.com

Properties

Molecular Weight

3170.7

sequence

EVRHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Molecular and Biochemical Characteristics of Beta Amyloid 11 40 in Rodent Models

Biosynthesis and Proteolytic Processing Pathways of Beta-Amyloid (11-40) in Rodent Brains

The generation of Beta-Amyloid (Aβ) peptides, including the N-terminally truncated Aβ(11-40) variant, is a complex process involving sequential proteolytic cleavage of the Amyloid Precursor Protein (APP). This process is carried out by two key enzymes, β-secretase and γ-secretase, and is a central area of research in rodent models of Alzheimer's disease.

Beta'-Secretase Cleavage of Amyloid Precursor Protein and Generation of Beta-Amyloid (11-40)

The initial step in the production of Aβ(11-40) is the cleavage of APP by β-site APP cleaving enzyme 1 (BACE1), also known as β-secretase. BACE1 can cleave APP at two main sites. The primary cleavage at the Asp+1 site of the Aβ domain generates the C-terminal fragment C99, which is the precursor to full-length Aβ peptides like Aβ(1-40) and Aβ(1-42). nih.govresearchgate.net However, BACE1 can also cleave APP at an alternative site, the Glu+11 position, an event referred to as β'-cleavage. nih.govresearchgate.netuni-muenchen.de This β'-cleavage produces the C-terminal fragment C89, which is subsequently processed to generate N-terminally truncated Aβ peptides, including Aβ(11-40). nih.govnih.govmolbiolcell.org

Studies in rodent models have been crucial in elucidating the specifics of this process. Research using cultured embryonic cortical neurons from BACE1-deficient mice demonstrated that the secretion of both Aβ(1-40/42) and Aβ(11-40/42) is abolished in the absence of BACE1. jhu.edu This finding firmly establishes BACE1 as the essential protease for generating the N-termini of both full-length and truncated Aβ peptides. jhu.edu Interestingly, there appears to be a species-specific difference in the preferred BACE1 cleavage site. In both human and mouse cells, β'-cleavage of mouse APP is more common than the corresponding cleavage of human APP. researchmap.jp This suggests that rodent models may have a naturally higher propensity for generating Aβ(11-40).

Furthermore, mutations within the APP sequence can influence the selection of the BACE1 cleavage site. For instance, the protective Icelandic mutation (A673T) in APP promotes β'-cleavage, leading to increased generation of Aβ(11-40), while pathogenic mutations like the Swedish and A673V mutations decrease its production. nih.govnih.gov These findings from studies often utilizing rodent cell lines and transgenic mice highlight the critical role of the amino acid sequence surrounding the cleavage sites in determining the ratio of full-length to N-terminally truncated Aβ peptides. nih.govresearchmap.jpnih.gov

Aggregation Dynamics and Conformations of Beta-Amyloid (11-40) and Related Fragments in Rodent Research

The aggregation of Aβ peptides is a central event in the pathology of Alzheimer's disease. The N-terminally truncated Aβ(11-40) variant exhibits distinct aggregation properties compared to the full-length Aβ(1-40).

Oligomerization and Fibrillization Kinetics of Beta-Amyloid (11-40)

Studies have shown that Aβ(11-40) has a heightened amyloidogenicity compared to Aβ(1-40). nih.gov In vitro experiments monitoring fibril formation using Thioflavin T (ThT) fluorescence demonstrated that Aβ(11-40) forms amyloid assemblies significantly faster than Aβ(1-40). nih.gov Specifically, under identical conditions, Aβ(11-40) exhibited a much shorter nucleation time (27 hours) compared to Aβ(1-40) (65 hours) and a faster elongation rate. nih.gov The resulting aggregates are often described as short, rod-shaped assemblies. nih.gov

Research utilizing rodent models has provided valuable in vivo context to these findings. In APP/PS1 transgenic mice, which develop age-dependent amyloid plaques, the levels of soluble Aβ oligomers increase with age. nih.gov The use of microdialysis in these mice has allowed for the in vivo characterization of different Aβ oligomer species, revealing that high-molecular-weight oligomers are cleared more slowly from the brain than low-molecular-weight forms. nih.gov This suggests that once formed, larger aggregates of Aβ, which could include Aβ(11-40) species, are more persistent in the brain.

The presence of other Aβ variants can also influence the aggregation process. For example, cross-seeding experiments in mouse neuroblastoma cells have shown that pre-formed fibrils of pyroglutamated Aβ(3-40) can accelerate the aggregation of wild-type Aβ(1-40). nih.gov This indicates that the presence of N-terminally modified Aβ species can act as a template, promoting the aggregation of other Aβ forms.

Structural Polymorphism of Aggregated Forms (e.g., Extended vs. Hairpin Conformations)

Aggregated Aβ peptides can adopt various three-dimensional structures, a phenomenon known as structural polymorphism. nih.govpnas.orgfrontiersin.org Two prominent conformational models for Aβ fibrils are the "hairpin" and "extended" structures. In the hairpin model, the peptide chain folds back on itself, while in the extended model, the peptide maintains a more linear conformation. nih.govresearchgate.netacs.org

Solid-state NMR spectroscopy studies on fibrils formed from Aβ(11-40), specifically the pyroglutamated form pE11-Aβ(11-40), have provided insights into their molecular structure. nih.govresearchgate.netacs.org These studies have identified an intermolecular contact between residues Gly25 and Ile31, a feature that is consistent with an extended conformation rather than the conventional hairpin model. nih.govresearchgate.netacs.org This finding suggests that fibrils of Aβ(11-40) and related variants are likely dominated by an extended peptide structure. nih.govresearchgate.netacs.org

The structural characteristics of Aβ aggregates can have significant biological consequences. Studies involving the injection of two structurally distinct synthetic Aβ polymorphs into a transgenic mouse model demonstrated that these different "strains" induced different pathological features, including varying rates of aggregation, different plaque types, and distinct neuroinflammatory responses. embopress.org This highlights that the specific conformation of Aβ aggregates plays a crucial role in dictating the resulting pathology.

Molecular Interactions of Beta-Amyloid (11-40) with Cellular Components in Rodent Systems

Beta-Amyloid (11-40) can interact with various cellular components in rodent systems, influencing cellular function and contributing to pathology. One notable interaction is with formyl peptide receptors (FPRs), which are involved in inflammatory responses. Studies have shown that Aβ(11-40) is a potent activator of both mouse and human FPR1, acting at nanomolar concentrations. nih.gov This interaction can induce a calcium flux in glial cells, suggesting a role in neuroinflammation. nih.gov

In addition to cell surface receptors, Aβ peptides can interact with other proteins and molecules. For example, Aβ has been shown to associate with HADH2 and FBLN1. merckmillipore.com Furthermore, chelation of metal ions like copper, iron, and zinc can induce the aggregation of Aβ. merckmillipore.com The interaction of Aβ with cellular membranes is also a critical aspect of its biology. The lipid composition of membranes, such as those of rat synaptic plasma membrane vesicles, can influence the fibrillization of Aβ peptides. mdpi.com

The table below summarizes some of the key molecular interactions of Beta-Amyloid (11-40) and related peptides in rodent systems.

Interacting MoleculeCellular Context/SystemObserved Effect/Interaction
Formyl Peptide Receptor 1 (FPR1)Mouse and human glial cellsPotent activation at nanomolar concentrations, induction of calcium flux. nih.gov
HADH2, FBLN1General cellular contextAssociation with Aβ. merckmillipore.com
Metal Ions (Copper, Iron, Zinc)General cellular contextInduction of Aβ aggregation through histidine-bridging. merckmillipore.com
Cellular MembranesRat synaptic plasma membrane vesiclesLipid composition influences Aβ fibrillization. mdpi.com

Receptor Binding and Downstream Signaling Pathways

In rodent models, Beta-Amyloid (Aβ) peptides, including fragments like Aβ(11-40), interact with a variety of cell surface receptors, initiating intracellular signaling cascades that influence cellular function and contribute to pathology. While research often focuses on the full-length Aβ peptides, the principles of receptor interaction and downstream signaling are relevant to major fragments.

Aβ peptides can function as ligands for several receptors on neurons and glial cells. The Amyloid Precursor Protein (APP), from which Aβ is derived, is itself a cell surface receptor involved in neurite growth and neuronal adhesion. uniprot.org Monomeric forms of Aβ have been found to activate a novel signaling pathway in microglia that involves APP and the heterotrimeric G protein regulator Ric8a, which serves to inhibit microglial immune activation. elifesciences.org In contrast, oligomeric forms of Aβ are known to be proinflammatory, increasing the expression of cytokines in glial cells. elifesciences.org

One key receptor family implicated in Aβ signaling is the Formyl Peptide Receptor (FPR) family. The precursor protein for Aβ interacts with GPCR-like protein BPP and FPRL1 (Formyl Peptide Receptor-Like 1), a human homolog of the mouse Fpr2 receptor, which is found on glial cells. merckmillipore.com

Another significant receptor for Aβ clearance at the blood-brain barrier is the Low-Density Lipoprotein Receptor-related Protein-1 (LRP1). jci.org Studies in mice have shown that 125I-Aβ1-40 is rapidly removed from the brain primarily through vascular transport mediated by LRP1. jci.org This clearance is a concentration-dependent process, becoming saturated at higher concentrations of Aβ. jci.org In neurons, the Fcγ-receptor IIb (FcγRIIb2) has been identified as critical for the uptake of pathogenic Aβ in mouse models. mdpi.com

The binding of Aβ to its receptors can trigger multiple downstream signaling pathways, leading to diverse cellular outcomes. For instance, Aβ can induce a pathway dependent on the Receptor for Advanced Glycation Endproducts (AGER), which results in the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and subsequent mitochondrial dysfunction in cultured cortical neurons. uniprot.org Aβ has also been shown to disrupt other critical signaling pathways. It can downregulate Wnt signaling by binding to the Frizzled receptor and impair Sonic hedgehog (Shh) signaling. probiologists.com Furthermore, Aβ can directly inhibit the activity of the ghrelin receptor (GHSR1α), thereby disrupting its downstream signaling. probiologists.com In contrast, some studies have shown that monomeric Aβ can have neurotrophic effects, with Aβ 1-42 enhancing neuronal survival by activating the PI3K-Akt pathway. probiologists.com

Receptor/ProteinCell TypeDownstream Signaling Pathway/EffectAβ FormReference
APP / Ric8aMicrogliaInhibition of immune activationMonomeric Aβ elifesciences.org
FPRL1 (Fpr2 homolog)Glial CellsInteraction with APPAPP merckmillipore.com
LRP1Blood-Brain Barrier EndotheliaClearance from the brainAβ1-40 jci.org
FcγRIIb2NeuronsUptake of AβPathogenic Aβ mdpi.com
AGERCortical Neuronsp38 MAPK activation, mitochondrial dysfunction uniprot.org
Frizzled ReceptorNot specifiedWnt pathway downregulation probiologists.com
GHSR1αNot specifiedInhibition of downstream signaling probiologists.com

Influence of Chaperone Molecules on Beta-Amyloid (11-40) Aggregation Morphology

Molecular chaperones, which are part of the cellular defense against protein misfolding, play a crucial role in modulating the aggregation process of Aβ peptides, including the Aβ(11-40) fragment. nih.gov They can influence the rate of aggregation and, significantly, alter the morphology of the resulting aggregates. rsc.org

Both αB-crystallin, which is primarily intracellular, and clusterin, an extracellular chaperone, have been shown to bind to misfolded Aβ(1-40) oligomers. nih.gov This interaction sequesters the oligomers into long-lived complexes, which prevents both their further growth into mature fibrils and their dissociation back into monomers. nih.gov This sequestration of oligomeric intermediates appears to be a primary mechanism by which these ATP-independent chaperones inhibit the pathogenic processes associated with Aβ oligomers. nih.gov

The effect of chaperones is not universal across all types or all amyloid peptides. For example, the chaperone Cyclophilin 40 (CyP40) was unable to disaggregate preformed amyloid fibrils of Aβ because its mechanism relies on interacting with proline residues, which are absent in the Aβ peptide sequence. mdpi.com This highlights the specificity of chaperone-amyloid interactions. The remodeling of Aβ aggregates by chaperones represents a key area of research, as shifting the equilibrium from structured fibrils to amorphous aggregates could have significant therapeutic implications. rsc.org

Chaperone MoleculeEffect on Aβ(1-40) AggregationResulting MorphologyMechanismReference
αB-crystallin (ABC)Slows aggregation, interferes with fibril formationFavors disordered, non-fibrillar aggregates over ordered fibrilsBinds to Aβ(1-40) aggregates, with interaction dependent on aggregate morphology biorxiv.org
ClusterinInhibits oligomer growth and dissociationStabilized oligomeric complexesBinds to and sequesters Aβ oligomers nih.gov
Cyclophilin 40 (CyP40)No disaggregation effectN/A (fibrils remain)Unable to bind due to the absence of proline residues in Aβ mdpi.com

Pathogenic Mechanisms and Cellular Effects of Beta Amyloid 11 40 in Rodent Brains

Neuronal Toxicity and Degeneration in Rodent Brains

The accumulation of Aβ peptides is a primary driver of neuronal damage and death in neurodegenerative diseases. The neurotoxic effects of Aβ are mediated through various cellular pathways, leading to the demise of neurons.

Aβ peptides, including the fibrillar form of Aβ1-40, are known to induce neuronal death. nih.gov One of the key mechanisms involved is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that exposure of primary rat cortical neurons to fibrillar Aβ1-40 leads to neuronal death within 48 hours. nih.gov This process involves the activation of the c-Jun N-Terminal Kinase (JNK) pathway. nih.gov Aβ induces the phosphorylation of JNK, which in turn phosphorylates and activates the transcription factor c-Jun, a key promoter of apoptosis. nih.gov

Another mechanism implicated in Aβ-induced neuronal death is the activation of glial and neuronal hemichannels. jneurosci.org Aβ can trigger a cascade where microglia release glutamate (B1630785) and ATP through their hemichannels. jneurosci.org This, in turn, induces neuronal death by activating hemichannels in neurons. jneurosci.org This process highlights the critical role of glial cells in mediating Aβ neurotoxicity. jneurosci.org

Intrahippocampal injection of Aβ1-40 in rats has been shown to cause significant degeneration of neurons in the CA1 subfield of the hippocampus. nih.gov This is characterized by the presence of apoptotic profiles, as detected by the TUNEL technique which identifies fragmented DNA. nih.gov

There is increasing evidence that the accumulation of Aβ peptides inside neurons is a critical early event that triggers synaptic and neuronal dysfunction. frontiersin.org This intraneuronal accumulation can precede the formation of extracellular plaques and is functionally linked to cognitive impairments. frontiersin.org

In transgenic mouse models, the intraneuronal accumulation of Aβ has been shown to cause a range of pathological changes. For example, in APP/PS1KI mice, strong intraneuronal Aβ accumulation is observed in the hippocampus and cortex, which is associated with severe axonal degeneration and motor and cognitive deficits. frontiersin.org Similarly, in 3xTg-AD mice, intraneuronal Aβ is linked to deficits in long-term memory retention. frontiersin.org

The accumulation of intraneuronal Aβ can also lead to other pathological features of AD. For instance, in APP E693Δ-Tg mice, age-dependent accumulation of intraneuronal Aβ oligomers is associated with impaired hippocampal synaptic plasticity, memory deficits, abnormal tau phosphorylation, and eventual neuronal loss. jneurosci.org These findings suggest that intraneuronal Aβ oligomers can cause not only synaptic alterations but also other key features of AD pathology in the absence of amyloid plaques. jneurosci.org

Glial Activation and Neuroinflammatory Responses in Rodent Models

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a prominent feature of the neurodegenerative brain. Aβ peptides are potent activators of these glial cells, leading to the production and release of inflammatory molecules that can contribute to neuronal damage.

Activation of glial cells can occur in the early stages of AD, sometimes even before the deposition of Aβ plaques. aginganddisease.org In rodent models, the injection of Aβ has been shown to induce the activation of microglia. ijbs.com For example, intrahippocampal injection of Aβ1-42 in rats leads to a higher infiltration of activated microglia-macrophagic cells compared to Aβ1-40. nih.gov

Activated microglia can release a variety of pro-inflammatory factors, including cytokines and reactive oxygen species, which can be neurotoxic. nih.gov Studies in transgenic rat models have demonstrated that the intracellular accumulation of Aβ is sufficient to trigger a neuron-derived inflammatory reaction, characterized by chemotactic signaling and the mobilization of activated microglia. pnas.org This suggests that Aβ-burdened neurons themselves can act as inflammatory agents in the early stages of the disease. pnas.org

Astrocytes, another type of glial cell, also play a role in the neuroinflammatory response to Aβ. In AD animal models, early features can include astroglial atrophy, which may impair neurotransmission and contribute to cognitive deficits. aginganddisease.org However, reactive astrocytes are also commonly found surrounding amyloid plaques. aginganddisease.org

The interaction between Aβ and glial cells is complex and can have both detrimental and protective aspects. For instance, while activated microglia can contribute to neurotoxicity, they are also involved in the clearance of Aβ. frontiersin.org Understanding the precise mechanisms of Aβ-induced glial activation and neuroinflammation in rodent models is crucial for developing therapeutic strategies that can modulate these responses to promote neuroprotection.

Glial Cell TypeResponse to Aβ in Rodent ModelsPotential Consequences
MicrogliaActivation and infiltration in response to Aβ deposition. nih.govijbs.com Release of pro-inflammatory cytokines. nih.govContribution to neurotoxicity, but also clearance of Aβ. frontiersin.org
AstrocytesAtrophy in early stages, reactivity around plaques. aginganddisease.orgImpaired neurotransmission, contribution to inflammatory environment. aginganddisease.org

Microglial Activation and Phagocytic Activity in Response to Aβ (11-40)

Microglia, the resident immune cells of the central nervous system (CNS), are highly responsive to changes in their microenvironment, including the presence of Aβ peptides. In rodent models, Aβ (11-40) has been shown to induce microglial activation, a state characterized by morphological changes and the release of various signaling molecules.

Studies have demonstrated that microglia can recognize and phagocytose Aβ aggregates, a crucial process for clearing these potentially toxic peptides from the brain. However, the efficiency of this phagocytic process can be influenced by several factors. Research in rat microglia has shown that while these cells can phagocytose Aβ, this function can be impaired. nih.gov For instance, the presence of other molecules, such as high-mobility group box protein-1 (HMGB1), can inhibit the degradation of Aβ40 within microglia, thereby hindering its clearance. nih.gov

Furthermore, the nature of the microglial response can be complex. While phagocytosis is a beneficial function, prolonged activation can lead to the release of pro-inflammatory cytokines, which can create a neurotoxic environment. The interaction between Aβ (11-40) and microglial receptors, such as Toll-like receptors (TLRs) and the receptor for advanced glycation endproducts (RAGE), is thought to be a key trigger for this inflammatory activation.

Table 1: Microglial Response to Beta-Amyloid (11-40) in Rodent Models

FeatureObservation in Rodent ModelsKey Findings
Activation Morphological changes (amoeboid shape), upregulation of activation markers (e.g., Iba1, CD68).Aβ (11-40) is a potent activator of microglia.
Phagocytosis Internalization of Aβ (11-40) aggregates.Microglia attempt to clear Aβ (11-40) through phagocytosis.
Impaired Clearance Co-localization of HMGB1 with Aβ40 in microglial cytoplasm inhibits degradation. nih.govFactors like HMGB1 can impair the efficient clearance of Aβ (11-40). nih.gov
Receptor Involvement Engagement of TLRs and RAGE.These receptors are crucial for initiating the microglial response to Aβ.

Astrocyte Reactivity and Associated Signaling Pathways

Astrocytes, the most abundant glial cells in the CNS, play a critical role in maintaining brain homeostasis. In the presence of pathological stimuli like Aβ (11-40), astrocytes undergo a process known as reactive astrogliosis. This is characterized by hypertrophy and the upregulation of intermediate filament proteins, most notably glial fibrillary acidic protein (GFAP).

Reactive astrocytes are frequently observed in close proximity to amyloid plaques in rodent models of amyloidosis. nih.govfrontiersin.org This spatial relationship suggests a direct response to Aβ deposition. The signaling pathways implicated in Aβ-induced astrocyte reactivity are multifaceted and include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways. nih.gov Activation of these pathways can lead to the production of various inflammatory mediators and other molecules that can have both beneficial and detrimental effects on the surrounding neural tissue.

For instance, reactive astrocytes can participate in the degradation and clearance of Aβ. frontiersin.org However, chronic astrogliosis can also lead to the release of pro-inflammatory cytokines and the formation of a glial scar, which can impede synaptic function and neuronal health. nih.gov

Table 2: Astrocyte Response to Beta-Amyloid (11-40) in Rodent Models

FeatureObservation in Rodent ModelsKey Signaling Pathways
Reactive Astrogliosis Hypertrophy, increased GFAP expression. nih.govJAK/STAT, NF-κB. nih.gov
Proximity to Plaques Reactive astrocytes surround amyloid deposits. nih.govfrontiersin.orgIndicates a direct response to Aβ.
Aβ Clearance Evidence of astrocytic uptake and degradation of Aβ. frontiersin.orgAstrocytes contribute to amyloid clearance.
Inflammatory Signaling Production of pro-inflammatory cytokines. nih.govContributes to the neuroinflammatory environment.

Elucidating Pro-inflammatory Cytokine Production in Rodent Brains

A key consequence of glial activation in response to Aβ (11-40) is the production and release of pro-inflammatory cytokines. Studies in transgenic mouse models of Alzheimer's disease have consistently shown a significant increase in the levels of several pro-inflammatory cytokines in the brain, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net

The levels of these cytokines often correlate with the amyloid load in the brain, suggesting that the pathological accumulation of Aβ is a primary driver of this neuroinflammatory response. nih.govresearchgate.net For example, research using organotypic brain slice cultures from transgenic mice demonstrated that the production of cytokines like TNF-α and IL-6 increased with higher levels of both soluble and insoluble Aβ1-40. nih.govresearchgate.net This sustained production of pro-inflammatory cytokines can create a chronic inflammatory state that is detrimental to neuronal survival and function, contributing to the neurodegenerative process. The inflammatory response can also be initiated by neurons themselves, which, when burdened with intracellular Aβ, can produce inflammatory mediators. pnas.org

Cerebrovascular Perturbations in Rodent Models of Amyloidosis

The effects of Aβ (11-40) are not confined to the brain parenchyma; the cerebrovascular system is also significantly impacted. The accumulation of Aβ in the walls of cerebral blood vessels, a condition known as cerebral amyloid angiopathy (CAA), and the subsequent disruption of the blood-brain barrier (BBB) are critical components of the pathology in rodent models.

Development of Cerebral Amyloid Angiopathy (CAA) in Rodent Models

Cerebral amyloid angiopathy is a common feature in many transgenic mouse models of Alzheimer's disease that overproduce Aβ peptides. oup.com A high ratio of Aβ40 to Aβ42 has been shown to favor the development of vascular amyloidosis over parenchymal plaques. frontiersin.org Rodent models have been instrumental in understanding the progression of CAA, demonstrating that Aβ deposition begins in the vessel walls and can lead to the degeneration of smooth muscle cells. mdpi.com

Different transgenic mouse models exhibit varying degrees and patterns of CAA development. oup.com For instance, some models primarily develop CAA, while others show a combination of CAA and parenchymal plaques. nih.gov These models have revealed that the neuronal origin of Aβ is a major contributor to vascular amyloid deposition, which is largely a result of impaired Aβ clearance mechanisms. nih.gov

Impact on Blood-Brain Barrier Integrity and Function in Rodents

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. The accumulation of Aβ, particularly in the context of CAA, can compromise the integrity and function of the BBB.

Studies in rodent models have shown that Aβ deposition can lead to a breakdown of the BBB. frontiersin.org This disruption can be multifaceted, involving the reduced expression of tight junction proteins that are essential for maintaining the barrier's integrity. mdpi.com A compromised BBB can have several detrimental consequences, including the leakage of blood-borne molecules into the brain parenchyma, which can exacerbate neuroinflammation and neuronal damage. Furthermore, BBB dysfunction can impair the clearance of Aβ from the brain, creating a vicious cycle of Aβ accumulation and further BBB breakdown. frontiersin.org However, it is worth noting that some studies in AD mouse models have reported that the BBB remains functionally intact for the transport of certain molecules, suggesting that the nature and extent of BBB disruption may be complex and potentially localized. nih.govdiva-portal.org

Table 3: Cerebrovascular Effects of Beta-Amyloid in Rodent Models

FeatureObservation in Rodent ModelsConsequences
Cerebral Amyloid Angiopathy (CAA) Deposition of Aβ in the walls of cerebral arteries and arterioles. oup.comSmooth muscle cell degeneration, increased risk of microhemorrhages. mdpi.com
Blood-Brain Barrier (BBB) Breakdown Reduced expression of tight junction proteins, increased permeability. frontiersin.orgmdpi.comLeakage of blood-derived products into the brain, impaired Aβ clearance. frontiersin.org
Impaired Aβ Clearance Dysfunctional transport of Aβ across the BBB. frontiersin.orgVicious cycle of Aβ accumulation and further cerebrovascular damage.

Experimental Models and Methodologies for Beta Amyloid 11 40 Research in Rodents

In Vivo Rodent Models for Studying Beta-Amyloid (11-40) Pathology

In vivo rodent models are fundamental to recapitulating the complex biological environment in which Aβ pathology develops. These models allow for the longitudinal study of disease progression and the assessment of behavioral and physiological outcomes.

Non-Transgenic Rodent Models with Exogenous Beta-Amyloid (11-40) or Related Fragment Administration

Non-transgenic models involve the direct administration of Aβ peptides into the brains of wild-type rodents. mdpi.comnih.gov This approach allows for the study of the direct effects of specific Aβ species, including fragments like Aβ (11-40), on neuronal function and behavior, although the results can sometimes be variable. xiahepublishing.com

Studies have shown that intracerebroventricular or intrahippocampal injection of Aβ oligomers can induce cognitive deficits and impair synaptic plasticity in rats. mdpi.comnih.gov For example, a single injection of oligomeric Aβ(1-42) into the brains of healthy adult rats led to progressive impairments in synaptic plasticity, neuronal firing, and spatial learning months after the initial treatment, even without the formation of amyloid plaques. nih.gov Similarly, intracerebroventricular injection of Aβ(1-42) oligomers in non-transgenic mice has been used to create a rapid screening model for cognitive deficits. plos.org While research specifically detailing the administration of Aβ(11-40) is less common, these models provide a framework for investigating the pathological consequences of various Aβ fragments. The injection of exogenous Aβ oligomers into APP23 transgenic mice has also been shown to accelerate the development of AD-like pathology and cognitive impairment. nih.gov

Intracerebroventricular (ICV) Injection Paradigms

Intracerebroventricular (ICV) injection is a widely utilized technique in rodent models to study the effects of various substances, including Beta-Amyloid (Aβ) peptides, on the central nervous system. nih.govscienceopen.com This method involves the direct administration of a substance into the cerebral ventricles, allowing for its widespread distribution throughout the brain via the cerebrospinal fluid. nih.govmdpi.com ICV injection of Aβ peptides is a common approach to create non-transgenic animal models of Alzheimer's disease (AD), aiming to replicate some of the pathological features of the disease, such as cognitive deficits and neuroinflammation. nih.govscienceopen.com

The procedure for ICV injection requires precise stereotaxic surgery. Animals are anesthetized, and their heads are fixed in a stereotaxic frame. A small hole is drilled in the skull at specific coordinates relative to bregma, a landmark on the skull. A microsyringe is then used to slowly inject the Aβ solution into a lateral ventricle. nih.govresearchgate.netscirp.org The coordinates for injection are determined using a stereotaxic atlas for the specific rodent species. scirp.orgjsurgmed.com For instance, in mice, typical coordinates for ICV injection might be -1.0 mm posterior to bregma and 1.8 mm lateral to the sagittal suture. nih.gov

Researchers can control several variables in this paradigm, including the specific Aβ species, its aggregation state (monomeric, oligomeric, or fibrillar), and the concentration. nih.govxiahepublishing.com This controllability is a significant advantage of the Aβ-injected model, as it allows for the investigation of the specific downstream effects of different Aβ forms. nih.gov For example, injecting aggregated forms of Aβ is often used to study pathologies related to insoluble Aβ deposits. nih.gov Following the injection, a recovery period is allowed before behavioral testing or histological and biochemical analyses are performed to assess the outcomes. nih.gov

Table 1: Key Features of ICV Injection Paradigms for Aβ Research

FeatureDescriptionRelevance to Aβ(11-40) Research
Route of Administration Direct injection into the cerebral ventricles.Allows for widespread distribution of Aβ(11-40) throughout the brain, mimicking a more global pathological process.
Animal Models Primarily mice and rats. nih.govmdpi.comEnables the study of Aβ(11-40) effects in established and well-characterized rodent models of neurological disease.
Controlled Variables Aβ species, aggregation state, concentration. nih.govPermits investigation into the specific roles of Aβ(11-40) monomers, oligomers, and fibrils in neurotoxicity and cognitive impairment.
Outcome Measures Behavioral tests, histology, biochemistry. mdpi.comnih.govFacilitates a comprehensive analysis of the cognitive, cellular, and molecular consequences of Aβ(11-40) administration.
Stereotaxic Injections into Specific Brain Regions

Stereotaxic injection allows for the precise delivery of substances to targeted brain regions, offering a more localized approach compared to ICV injections. researchgate.netjove.com This technique is invaluable for investigating the region-specific effects of Beta-Amyloid (Aβ) peptides, including Aβ(11-40), and for modeling the localized nature of early Alzheimer's disease pathology. researchgate.netpnas.org The hippocampus, a brain region critical for learning and memory, is a frequent target for Aβ injections due to its early and severe involvement in AD. researchgate.netjove.combu.edu

The methodology involves anesthetizing the rodent and securing its head in a stereotaxic apparatus. jove.compnas.org Using a three-dimensional coordinate system from a brain atlas, a cannula or microsyringe is precisely guided to the desired brain structure. jsurgmed.com For example, to target the dorsal hippocampus in rats, coordinates might be 3.85 mm posterior and 3.60 mm lateral to bregma, with injections at depths of 3.8 and 5.5 mm. bu.edu This precision enables researchers to study the direct impact of Aβ(11-40) on specific neuronal circuits and cell populations. researchgate.net

Studies have demonstrated that stereotaxic injection of Aβ into the hippocampus can lead to localized neuropathology, including neuronal loss and glial activation, within a week of the injection. researchgate.netbu.edu This approach provides a powerful tool to investigate the causal link between the presence of specific Aβ species in a particular brain region and the subsequent pathological and behavioral changes. researchgate.net For instance, injecting Aβ into the hippocampus of rats has been shown to impair learning and memory weeks later, suggesting that the observed deficits are due to long-term degenerative changes rather than acute pharmacological effects. bu.edu This method is crucial for understanding the spatial and temporal progression of Aβ-induced pathology. researchgate.net

Table 2: Comparison of Injection Sites and Observed Effects in Stereotaxic Aβ Studies

Target Brain RegionRodent SpeciesKey Findings
HippocampusRatImpaired learning and memory, signs of Alzheimer's-like neuropathology 7 days post-injection. bu.edu
Dentate Gyrus (Hippocampus)MouseIncreased neuron loss in the dentate gyrus and cholinergic neuron loss in the basal forebrain within 1-2 weeks. researchgate.net
CortexRatSigns of Alzheimer's-like neuropathology 7 days post-injection. bu.edu
Striatum, Parietal Cortex, CerebellumMouseInduction of vascular malformations when combined with a genetic model. researchgate.net
Olfactory Bulb, Entorhinal CortexMouseInduction of β-amyloidosis 3-6 months post-injection in transgenic mice. pnas.org

In Vitro and Ex Vivo Rodent-Derived Experimental Systems

Primary cell cultures derived from rodent brains are fundamental tools for investigating the cellular and molecular mechanisms of Beta-Amyloid (Aβ) neurotoxicity. nih.govfrontiersin.org These in vitro systems allow for controlled experiments on isolated cell types, such as neurons and glial cells (astrocytes and microglia), providing insights that are often difficult to obtain from more complex in vivo models. researchgate.net

To establish these cultures, brain tissue, typically from embryonic or neonatal rats or mice, is dissected, and the cells are dissociated and plated on culture dishes. frontiersin.org For instance, primary cortical neurons can be harvested from embryonic day 17 rat embryos. frontiersin.org These neurons can then be maintained in a specialized medium to promote their survival and maturation. frontiersin.org Similarly, glial cell cultures can be prepared to study the inflammatory responses to Aβ. Tri-culture systems containing neurons, astrocytes, and microglia are also being developed to better mimic the complex cellular environment of the brain. researchgate.net

Studies using these cultures have shown that Aβ peptides, including fragments like Aβ(11-40), can induce a range of detrimental effects. For example, treatment of cultured rat cortical neurons with Aβ has been shown to cause widespread apoptotic neuronal death. nih.gov Furthermore, Aβ can activate glial cells, leading to the release of pro-inflammatory cytokines, which in turn can contribute to neuronal damage. mdpi.comaging-us.com Recent evidence suggests that Aβ(11-40) can activate human glial cells. mdpi.com These in vitro models are crucial for dissecting the specific signaling pathways and molecular players involved in Aβ-induced neurotoxicity and neuroinflammation. nih.govresearchgate.net

Table 3: Effects of Beta-Amyloid on Rodent-Derived Primary Cell Cultures

Cell TypeRodent SpeciesAβ Species StudiedObserved Effects
Cortical NeuronsRatAβ(1-40)Apoptotic neuronal death, induction of immediate early genes (c-jun, c-fos). nih.gov
Cortical NeuronsRatReduced cell viability, apoptotic cell death. frontiersin.org
Hippocampal NeuronsRatAβ(1-40)Changes in neuronal morphology. researchgate.net
Mixed Cortical Culture (Neurons, Astrocytes, Microglia)RatFITC-AβMicroglial phagocytosis of Aβ, increased pro-inflammatory cytokine release (TNF-α, IL-1α, IL-1β, IL-6), altered microglia motility. researchgate.net
Glial CellsMouse/Human Cell LineAβ(11-40)Activation of glial cells. mdpi.com

Acute brain slice preparations, particularly from the hippocampus, are a cornerstone of ex vivo research into the effects of Beta-Amyloid (Aβ) on synaptic function and plasticity. frontiersin.orgnih.govnih.gov This methodology allows for the study of neuronal circuits in a more intact and physiologically relevant context than dissociated cell cultures, while still permitting precise experimental control. plos.org

To prepare acute slices, rodents are euthanized, and their brains are rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). frontiersin.org The hippocampus is then dissected out and sliced into thin sections (typically 300-400 µm) using a vibratome. These slices are then transferred to a recording chamber where they are continuously perfused with oxygenated aCSF and can remain viable for several hours. frontiersin.org This setup allows for stable electrophysiological recordings of synaptic activity, such as field excitatory postsynaptic potentials (fEPSPs) and long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govnih.gov

Research using this technique has demonstrated that Aβ peptides can significantly impair synaptic plasticity. For example, the application of Aβ to hippocampal slices has been shown to inhibit the induction of LTP. nih.govnih.gov Studies have also investigated the effects of different Aβ aggregation states, revealing that soluble oligomers are particularly potent inhibitors of LTP. nih.gov The ability to directly apply Aβ(11-40) to these slices would enable researchers to determine its specific impact on synaptic transmission and plasticity, providing crucial insights into its potential role in the cognitive deficits observed in Alzheimer's disease.

Table 4: Electrophysiological Effects of Beta-Amyloid in Acute Rodent Brain Slices

Brain RegionRodent SpeciesAβ Species StudiedKey Electrophysiological Findings
Dentate Gyrus (Hippocampus)RatAβ(40) and Aβ(43) combinationSeverely impaired synaptic transmission and long-term potentiation (LTP). nih.gov
HippocampusMouseSecreted human Aβ oligomersInhibition of LTP induction, with trimers being particularly potent. nih.gov
HippocampusMouseAβ(1-42)Altered passive and active electrophysiological properties of neurons. frontiersin.org
Hippocampal CulturesRatInhibition of LTP. plos.org

Advanced Detection and Measurement Techniques in Rodent Research

The biochemical analysis of Beta-Amyloid (Aβ) species and their aggregation states in rodent models is critical for understanding their role in Alzheimer's disease pathology. A variety of techniques are employed to detect, quantify, and characterize Aβ peptides, including Aβ(11-40), in brain tissue and other biological samples. nih.govnih.gov

One of the most common methods for quantifying Aβ levels is the enzyme-linked immunosorbent assay (ELISA). nih.govplos.org This technique uses specific antibodies to capture and detect Aβ peptides, allowing for the sensitive measurement of different Aβ species, such as Aβ40 and Aβ42, in brain homogenates. nih.govplos.org For example, a sandwich ELISA can be used with specific capture and detection antibodies to differentiate between various Aβ isoforms. nih.gov

Western blotting is another widely used technique to identify and semi-quantify Aβ species based on their molecular weight. pnas.orgnih.gov This method can distinguish between monomers, dimers, and higher-order oligomers. pnas.orgnih.gov For instance, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can separate Aβ monomers (around 4 kDa) from SDS-stable oligomers. nih.govnih.gov

More advanced techniques are also utilized to study the aggregation process of Aβ. Size exclusion chromatography (SEC) can separate Aβ species based on their size, providing information about the distribution of monomers, oligomers, and larger aggregates. nih.gov Thioflavin T (ThT) fluorescence assays are commonly used to detect the formation of amyloid fibrils, as ThT exhibits enhanced fluorescence upon binding to the beta-sheet structure of fibrils. nih.govnih.gov

Table 5: Techniques for Biochemical Analysis of Beta-Amyloid in Rodent Research

TechniquePrincipleInformation ObtainedRelevance to Aβ(11-40) Research
ELISA Antibody-based detection and quantification. nih.govQuantitative measurement of specific Aβ species (e.g., Aβ40, Aβ42). nih.govplos.orgAllows for precise quantification of Aβ(11-40) levels in rodent brain tissue.
Western Blotting / SDS-PAGE Separation of proteins by molecular weight and antibody-based detection. nih.govIdentification of Aβ monomers, dimers, and higher-order oligomers. pnas.orgnih.govnih.govEnables the characterization of the aggregation state of Aβ(11-40).
Size Exclusion Chromatography (SEC) Separation of molecules based on size. nih.govDistribution of different Aβ aggregation states (monomers, oligomers, fibrils). nih.govProvides detailed information on the size profile of Aβ(11-40) aggregates.
Thioflavin T (ThT) Fluorescence Assay Enhanced fluorescence upon binding to amyloid fibrils. nih.govDetection and quantification of fibrillar Aβ. nih.govUseful for studying the fibrillization kinetics of Aβ(11-40).
Immunoprecipitation Antibody-based isolation of specific proteins. nih.govEnrichment of Aβ species for further analysis. nih.govCan be used to isolate Aβ(11-40) from complex biological samples for detailed characterization.

Immunodetection and Histopathological Staining (e.g., Thioflavin-S, Cresyl Violet, Immunohistochemistry)

Histopathological analysis is a cornerstone of neuroscience research, providing critical insights into the structural changes within the brain. In the context of Aβ(11-40) research, these techniques are employed to visualize amyloid plaques, assess neuronal health, and identify the specific localization of the peptide.

Immunohistochemistry (IHC) is a powerful technique that utilizes antibodies to specifically detect the presence and location of Aβ peptides within brain tissue. For Aβ(11-40), this involves the use of antibodies that specifically recognize this truncated form. While some antibodies are broadly reactive to Aβ, others are designed to target specific N-terminal or C-terminal sequences. For instance, studies on other N-truncated forms, like pyroglutamated Aβ (AβpE3-42), have successfully used specific antibodies to reveal their accumulation in plaques in transgenic mouse models. nih.gov Similarly, specific antibodies for Aβ(11-40) would be essential to delineate its distribution in the brains of rodent models. The process typically involves fixing the brain tissue, sectioning it, and then incubating the sections with the primary antibody, followed by a secondary antibody conjugated to an enzyme or fluorophore for visualization. nih.gov This allows for the identification of both extracellular plaques and potential intracellular accumulations of Aβ(11-40).

Thioflavin-S is a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils. This staining method is widely used to identify dense-core amyloid plaques in the brains of Alzheimer's model rodents. nih.govbrieflands.commdpi.com When studying the effects of Aβ(11-40) injections or its generation in transgenic models, Thioflavin-S staining can confirm the formation of fibrillar aggregates. nih.gov Research on Aβ(11-40) and the closely related Aβ(11-42) has shown that these peptides rapidly form amyloid rods, which would be readily detectable by Thioflavin-S. nih.gov The intensity of Thioflavin-S fluorescence can be quantified to assess the amyloid plaque burden in different brain regions. researchgate.net

Cresyl Violet staining is a classic histological technique used to visualize Nissl bodies in the cytoplasm of neurons. This method is not specific to amyloid but is crucial for assessing the general cytoarchitecture of the brain and identifying neuronal loss or damage in response to Aβ deposition. nih.govnih.gov In studies where Aβ peptides are injected into the rodent brain, Cresyl Violet staining is often used to evaluate the extent of neurodegeneration around the injection site. nih.govacs.org For instance, after injection of Aβ oligomers into the mouse hippocampus, Cresyl Violet staining can reveal glial proliferation and neuronal damage in specific regions like the dentate gyrus. acs.org

Staining MethodTargetPurpose in Aβ(11-40) ResearchKey Findings in Rodent Models (with related Aβ peptides)
Immunohistochemistry Specific Aβ epitopesTo identify and localize Aβ(11-40) deposits (extracellular and intracellular).Pyroglutamate-Aβ specific antibodies detect elevated plaque pathology in FAD42 transgenic mice. nih.gov
Thioflavin-S β-sheet structures in amyloid fibrilsTo detect and quantify fibrillar amyloid plaques formed by Aβ(11-40).Strong Thioflavin-S positive staining is observed near injection sites of aggregated Aβ peptides in rats. nih.gov
Cresyl Violet Nissl bodies in neuronsTo assess neuronal health, cell loss, and glial proliferation in response to Aβ(11-40).Glial proliferation and moderate cell layer damage revealed in the dentate gyrus of mice after Aβ oligomer injection. acs.org

Electrophysiological Recordings (e.g., Field Potentials, Patch-Clamp)

Electrophysiological techniques are indispensable for understanding how Aβ(11-40) affects neuronal function at the synaptic and network levels. These methods allow for the direct measurement of electrical properties of neurons and the strength of synaptic connections.

Field Potential Recordings are used to measure the collective electrical activity of a population of neurons. A common application is the study of long-term potentiation (LTP), a cellular correlate of learning and memory. To investigate the impact of Aβ(11-40), researchers can apply the peptide to rodent hippocampal slices and measure changes in field excitatory postsynaptic potentials (fEPSPs). Numerous studies have shown that other Aβ oligomers can impair LTP in hippocampal slices from both rats and mice. jneurosci.orgpnas.org For example, intracerebral injection of aggregated Aβ in rats has been shown to reduce the size of the fEPSP and impair the induction of LTP. nih.gov Similar experiments with Aβ(11-40) would elucidate its specific effects on synaptic plasticity.

Patch-Clamp Recordings provide a more detailed view of the electrical properties of individual neurons. This technique can be used in whole-cell or perforated-patch configurations to measure parameters like resting membrane potential, action potential firing, and synaptic currents. plos.orgnih.gov Studies on cultured rat hippocampal neurons have demonstrated that Aβ peptides can alter neuronal function, for instance by inhibiting spontaneous firing. plos.org Patch-clamp recordings from dentate gyrus granule cells in rats have shown that intracerebral treatment with oligomeric Aβ(1-42) can lead to a significant reduction in firing frequency over time. frontiersin.org Applying this technique to neurons exposed to Aβ(11-40) could reveal its specific impact on neuronal excitability and synaptic transmission.

Electrophysiological TechniqueMeasured ParameterApplication in Aβ(11-40) ResearchKey Findings with Related Aβ Peptides in Rodents
Field Potential Recording Field Excitatory Postsynaptic Potential (fEPSP), Long-Term Potentiation (LTP)To assess the effect of Aβ(11-40) on synaptic plasticity in brain slices.Aggregated Aβ injection in rats impairs LTP induction in the dentate gyrus. nih.gov
Patch-Clamp Recording Action potentials, resting membrane potential, synaptic currentsTo determine the direct effects of Aβ(11-40) on the electrical properties of individual neurons.Exposure of cultured rat hippocampal neurons to Aβ oligomers inhibits spontaneous action potential firing. plos.org

Molecular Biology Techniques (e.g., qPCR, Western Blotting)

Molecular biology techniques are essential for investigating the downstream cellular and genetic changes induced by Aβ(11-40). These methods allow for the quantification of specific proteins and gene expression levels, providing a molecular understanding of the peptide's impact.

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) transcripts. In the context of Aβ(11-40) research, qPCR can be used to analyze how the peptide affects the expression of genes involved in inflammation, synaptic function, and cell death. For example, studies have used qPCR to show that intracerebroventricular injection of Aβ42 fibrils in mice induces the expression of pro-inflammatory genes like Il1b and Tnf. nih.gov Similar analyses after exposure to Aβ(11-40) could reveal its specific inflammatory signature. In Alzheimer's disease mouse models, qPCR has been used to demonstrate that the deletion of the EP3 receptor can block the induction of inflammatory gene expression. nih.gov

Western Blotting is a widely used technique to detect and quantify specific proteins in a tissue sample. For Aβ(11-40) research, Western blotting can be used to measure the levels of the peptide itself, as well as other proteins that are affected by its presence. This can include proteins involved in synaptic function, cell signaling pathways, and inflammation. For instance, Western blot analysis of brain homogenates from transgenic mice can reveal the presence of different Aβ oligomeric forms. nih.gov It can also be used to show downregulation of inflammatory proteins in response to certain treatments. biorxiv.org Studies have also used Western blotting to demonstrate reduced levels of soluble and insoluble Aβ in the cerebral cortex of APP/PS1 mice after treatment with certain compounds. acs.org

Molecular Biology TechniqueTarget AnalytePurpose in Aβ(11-40) ResearchKey Findings with Related Aβ Peptides in Rodent Models
Quantitative PCR (qPCR) mRNATo quantify changes in gene expression (e.g., inflammatory cytokines, synaptic proteins) in response to Aβ(11-40).Aβ42 injection in mice induces hippocampal expression of pro-inflammatory genes like Il1b and Iba1. nih.gov
Western Blotting ProteinsTo detect and quantify levels of Aβ(11-40) and other proteins affected by its presence (e.g., synaptic proteins, inflammatory markers).Treatment with CpG ODN led to a significant decrease in A11-immunoreactive oligomers in the brains of transgenic mice. nih.gov

Genetic and Environmental Modulators of Beta Amyloid 11 40 Metabolism and Pathology in Rodent Studies

Genetic Factors Influencing Beta-Amyloid (11-40) Production and Accumulation in Rodent Models

The metabolism of Beta-Amyloid (Aβ) peptides, including the N-terminally truncated Aβ(11-40) species, is significantly influenced by genetic factors. Rodent models have been instrumental in dissecting these influences, particularly through the introduction of human genes associated with familial Alzheimer's disease (FAD) and by highlighting the inherent differences between rodent and human Aβ sequences.

Impact of Familial AD Mutations (APP, PSEN1, PSEN2) on Aβ Processing Ratios

Mutations in the amyloid precursor protein (APP) and presenilin (PSEN1 and PSEN2) genes, which are linked to FAD, have been extensively studied in transgenic rodent models to understand their impact on Aβ production. aginganddisease.orgnih.gov These mutations alter the proteolytic processing of APP, thereby affecting the relative ratios of different Aβ peptides. springermedizin.de

Transgenic mice overexpressing APP with FAD mutations, often in combination with mutant PSEN1, exhibit accelerated Aβ pathology. aginganddisease.org For instance, the 5XFAD mouse model, which co-expresses five FAD mutations in both APP and PSEN1, shows a dramatic increase in the production of Aβ42. jneurosci.org While the primary focus of many studies has been on the Aβ42/Aβ40 ratio, these mutations also influence the generation of other Aβ species. mdpi.com For example, specific APP mutations located near the α-, β-, and γ-secretase cleavage sites lead to considerable differences in the resulting Aβ peptide profiles. springermedizin.de The Swedish APP mutation, for instance, results in a substantial increase in shorter Aβ fragments like Aβ(1-17), while the Iberian mutation significantly alters the Aβ40/Aβ42 ratio. springermedizin.de

Table 1: Impact of select FAD mutations on Aβ processing in rodent models.

MutationGenePrimary Effect on Aβ RatiosReference
Swedish (K670N/M671L)APPIncreased total Aβ production, particularly shorter fragments. springermedizin.de
Iberian (I716F)APPElevated total Aβ and a significant increase in the Aβ42/Aβ40 ratio. aginganddisease.org
Multiple PSEN1 mutationsPSEN1Altered γ-secretase activity, generally increasing the Aβ42/Aβ40 ratio. mdpi.comnih.gov
5XFAD (APP & PSEN1)APP & PSEN1Massive cerebral Aβ42 production, far exceeding Aβ40. jneurosci.org

Endogenous Clearance Mechanisms in Rodent Brains

The concentration of Aβ peptides in the brain is determined by a balance between production and clearance. Rodent models have been crucial for elucidating the various mechanisms responsible for clearing Aβ from the brain, including enzymatic degradation and transport across the blood-brain barrier.

Role of Proteolytic Degradation Pathways (e.g., Neprilysin) in Aβ (11-40) Clearance

A variety of proteases, collectively known as Aβ-degrading enzymes (AβDEs), play a significant role in the catabolism of Aβ peptides. nih.gov Among these, neprilysin (NEP) is a key enzyme in the degradation of Aβ in the brain. nih.govnih.gov Studies in NEP-deficient mice have shown that a lack of this enzyme leads to increased levels of both Aβ40 and Aβ42, suggesting its importance as an endogenous regulator of Aβ levels. nih.gov In fact, NEP deficiency in AppNL-F mice has been shown to accelerate the formation of Aβ plaques. jneurosci.org

While much of the research on NEP has focused on full-length Aβ peptides, it is capable of cleaving Aβ monomers, and its activity is crucial for preventing Aβ accumulation. nih.gov The decline in NEP levels observed with aging in both humans and rodents may contribute to the development of late-onset Alzheimer's disease. frontiersin.org Other enzymes also contribute to Aβ degradation, including insulin-degrading enzyme (IDE), which has been shown to degrade Aβ(1-40). d-nb.infonih.gov The cleavage products of these enzymes are generally less toxic and less prone to aggregation. oup.com For instance, IDE-mediated cleavage of Aβ(1-40) eliminates its toxic effects in rat cortical cells. oup.com The specific role of these enzymes in the degradation of Aβ(11-40) is an area that requires further investigation, but it is plausible that enzymes capable of degrading full-length Aβ also act on this N-terminally truncated fragment.

Table 2: Key Aβ-degrading enzymes in rodent models.

EnzymePrimary LocationEffect on AβReference
Neprilysin (NEP)Presynaptic neuronsDegrades Aβ monomers, deficiency accelerates plaque formation. jneurosci.orgnih.govfrontiersin.org
Insulin-Degrading Enzyme (IDE)Cytosol, also secretedDegrades soluble Aβ, deficiency increases brain Aβ levels. nih.gov
Cathepsin BLysosomesDegrades Aβ, particularly oligomeric forms. nih.goven-journal.org
PlasminExtracellular spaceDegrades both aggregated and non-aggregated Aβ. en-journal.org

Mechanisms of Beta-Amyloid Transport Across the Blood-Brain Barrier in Rodent Models

In addition to enzymatic degradation, the transport of Aβ across the blood-brain barrier (BBB) is a critical clearance pathway. mdpi.com Studies in mice have demonstrated that Aβ(1-40) is rapidly removed from the brain, primarily through vascular transport across the BBB. nih.gov This efflux is mediated by several receptors, most notably the low-density lipoprotein receptor-related protein-1 (LRP1). nih.govnih.gov LRP1, located on the abluminal (brain) side of the cerebral endothelium, initiates the transcytosis of Aβ out of the brain and into the bloodstream. nih.govbiomolther.org

Conversely, the receptor for advanced glycation end products (RAGE), located on the luminal (blood) side of the BBB, mediates the transport of circulating Aβ into the brain. nih.govvaincrealzheimer.org An imbalance in the activity of these transport systems can lead to the accumulation of Aβ in the brain. In vitro studies using BBB models have confirmed that RAGE mediates the apical-to-basolateral transport of both Aβ(1-40) and Aβ(1-42) through brain capillary endothelial cells. vaincrealzheimer.org The efficiency of these transport mechanisms can be influenced by age, with older animals showing reduced clearance rates that correlate with decreased vascular expression of LRP1. nih.gov

Influence of Environmental Factors and Dietary Interventions on Aβ (11-40) Pathology in Rodent Models

Studies on environmental enrichment, which involves housing rodents in larger cages with more objects and social interaction, have yielded complex results. Some studies have shown that environmental enrichment can mitigate cognitive deficits in transgenic mouse models of AD. nih.gov However, paradoxically, this cognitive improvement can occur despite an increase in the total Aβ burden, including both Aβ40 and Aβ42. nih.govoup.com This suggests that while enrichment may increase neuronal activity and subsequently Aβ production, it may also enhance cognitive reserve, allowing the brain to better tolerate the pathological changes. nih.gov Other studies have reported that mid-life environmental enrichment can increase synaptic density without altering Aβ plaque pathology. researchgate.net

Dietary interventions have also shown promise in modulating Aβ pathology. For example, a ketogenic diet, which is very low in carbohydrates and high in fat, was found to significantly reduce the levels of both Aβ40 and Aβ42 in a mouse model of AD after just 43 days. nih.govresearchgate.net This suggests that dietary strategies can influence either the processing of APP or the degradation of Aβ peptides. nih.gov Conversely, high-fat diets have been shown in some studies to increase the levels of soluble and insoluble Aβ40 in the brains of AD model mice. rockefeller.edu Additionally, various dietary compounds, such as curcumin (B1669340) and certain oils, have been shown to counteract the Aβ accumulation induced by inflammatory challenges in rodents. mdpi.com These findings highlight the potential for dietary modifications to influence Aβ metabolism and pathology.

Preclinical Therapeutic Strategies Targeting Beta Amyloid 11 40 in Rodent Models

Pharmacological Modulation of Beta-Amyloid (11-40) Production

The generation of Aβ peptides, including the 11-40 fragment, is a multi-step enzymatic process involving sequential cleavage of the amyloid precursor protein (APP) by secretase enzymes. nih.govnih.gov Pharmacological modulation of these enzymes—β-secretase, γ-secretase, and α-secretase—represents a primary strategy for reducing the production of amyloidogenic Aβ peptides in preclinical rodent models.

Beta-Secretase 1 (BACE1) Inhibitors in Rodent Studies

BACE1 is the rate-limiting enzyme responsible for the initial cleavage of APP, leading to the production of Aβ peptides. jneurosci.orgfrontiersin.org It can cleave APP at two main sites: the Asp1 (β-site) and the Glu11 (β'-site). nih.gov Cleavage at the β'-site is a major pathway that leads to the formation of the truncated Aβ (11-40/42) peptides. nih.gov

Studies in transgenic mouse models of Alzheimer's disease have been crucial in evaluating the efficacy of BACE1 inhibitors. Research has shown that potent, brain-penetrable BACE1 inhibitors can effectively block Aβ deposition in the brains of transgenic mice, as well as in rats and dogs. researchgate.net For instance, the BACE1 inhibitor NB-360 was shown to completely prevent the deposition of Aβ in the brains of βAPP transgenic mice.

The selective BACE1 inhibitor VIa demonstrated potent inhibitory effects and high selectivity against other aspartic proteases. researchgate.net In vivo testing in a mouse model of Alzheimer's disease showed that oral administration of VIa led to a significant decrease in both Aβ1-40 and Aβ1-42 levels in the blood. researchgate.net Another study using a BACE1-conditional knockout mouse model showed that sequential deletion of BACE1 in adult mice reversed pre-existing amyloid deposition.

Interestingly, some research indicates that the prion protein (PrPC) can inhibit the BACE1 cleavage of wild-type APP. tandfonline.com In sporadic Alzheimer's disease, where PrPC levels are often reduced, this inhibitory function is impaired, leading to increased Aβ formation. tandfonline.com This highlights the complexity of BACE1 regulation and suggests that therapeutic strategies may need to consider these intricate interactions.

Compound/StrategyModel Organism(s)Key Findings
BACE1 Inhibitor (NB-360) βAPP Transgenic Mice, Rats, DogsCompletely blocked Aβ deposition in the brain.
BACE1 Inhibitor (VIa) Mouse Model of ADSignificantly decreased blood levels of Aβ1-40 and Aβ1-42. researchgate.net
BACE1 Deletion 5xFAD AD Mouse ModelReversed pre-existing amyloid deposition and improved related pathologies.
Prion Protein (PrPC) Transgenic Mice (APPSwe,Ind)PrPC inhibits BACE1 cleavage of wild-type APP, but this effect is lost with reduced PrPC levels. tandfonline.com

Gamma-Secretase Modulators and Inhibitors in Rodent Models

Gamma-secretase is a protein complex that performs the final cleavage of the APP fragment, leading to the production of Aβ peptides of various lengths. nih.govcell-stress.com The modulation of this enzyme complex is another key therapeutic avenue.

Gamma-Secretase Inhibitors (GSIs) have been developed to block the production of all Aβ peptides. researchgate.net Studies in both transgenic and non-transgenic animal models have shown that orally administered GSIs can lower Aβ concentrations in the brain. researchgate.net However, their lack of selectivity can lead to side effects, as γ-secretase also cleaves other important proteins like Notch.

Gamma-Secretase Modulators (GSMs) offer a more nuanced approach. Instead of inhibiting the enzyme entirely, GSMs shift its cleavage activity to favor the production of shorter, less amyloidogenic Aβ species over the more pathogenic Aβ42. springermedizin.de Research has shown that some nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241), can act as GSMs in vitro, but this effect has been difficult to demonstrate in vivo in nonhuman primates and humans at therapeutic doses. springermedizin.de In contrast, second-generation GSMs, like GSM-1, have shown potent effects in nonhuman primates, significantly decreasing the ratio of Aβ42 to Aβ40 in both plasma and cerebrospinal fluid. springermedizin.de Another compound, CHF5074, was found to shift APP cleavage from Aβ42 to the less toxic Aβ38 peptide in neuroglioma-APPswe cells and demonstrated favorable effects on neurodegeneration in transgenic mouse models. researchgate.net

Studies have also indicated that the production of Aβ (11-40/42) can occur without the initial ε-cleavage by γ-secretase, suggesting that the γ-site and ε-site cleavages are regulated differently. nih.gov This finding adds another layer of complexity to the modulation of Aβ production.

Compound/StrategyModel Organism(s)Key Findings
Gamma-Secretase Inhibitor (LY-450139) Guinea PigsDemonstrated dose-dependent reduction of Aβ in the brain, CSF, and plasma. researchgate.net
Gamma-Secretase Modulator (GSM-1) Cynomolgus MonkeysPotently lowered the Aβ42/Aβ40 ratio in plasma and CSF. springermedizin.de
Gamma-Secretase Modulator (CHF5074) Transgenic Mouse Models of ADShifted APP cleavage from Aβ42 to Aβ38; improved neurodegeneration. researchgate.net
CD147 Depletion In vitro (RNA interference)Increased the production of Aβ peptides, suggesting CD147 down-modulates γ-secretase activity. pnas.org

Alpha-Secretase Enhancers and Non-Amyloidogenic Pathway Stimulation in Rodents

The non-amyloidogenic pathway involves the cleavage of APP by α-secretase within the Aβ domain, which prevents the formation of the full-length Aβ peptide. nih.goveuropeanreview.org Instead, this process generates a soluble, neuroprotective fragment known as sAPPα. europeanreview.org Enhancing the activity of α-secretase is therefore a promising therapeutic strategy.

Several members of the "A Disintegrin and Metalloprotease" (ADAM) family, particularly ADAM10, function as α-secretases. europeanreview.org Overexpression of ADAM10 in a mouse model of Alzheimer's disease has been shown to reduce Aβ levels, prevent plaque deposition, and improve cognitive deficits. nih.gov

Pharmacological strategies to boost this pathway are being explored in rodent models. For example, treatment with Acetyl-L-carnitine (ALC) has been found to stimulate α-secretase activity and reduce β-secretase-mediated processing in cultured cortical neurons. mdpi.com In hippocampal neurons, ALC treatment increased the level of ADAM10. mdpi.com Similarly, the M1-muscarinic agonist AF267B was shown to reduce Alzheimer's pathology in a transgenic mouse model by stimulating ADAM17. europeanreview.org Furthermore, natural compounds like epigallocatechin-gallate (EGCG) from green tea have been shown to stimulate α-secretase and reduce cerebral amyloid deposition in AD mice. nih.gov

Compound/StrategyModel Organism(s)Key Findings
ADAM10 Overexpression APP Mouse ModelReduced Aβ levels, prevented plaque deposition, and improved cognitive deficits. nih.gov
Acetyl-L-carnitine (ALC) Rat Cortical and Hippocampal NeuronsStimulated α-secretase activity and increased ADAM10 levels. mdpi.com
AF267B (M1-muscarinic agonist) Transgenic AD Mouse ModelReduced AD pathology through stimulation of ADAM17. europeanreview.org
Epigallocatechin-gallate (EGCG) AD MiceStimulated α-secretase and reduced cerebral amyloid deposition. nih.gov

Strategies to Inhibit Beta-Amyloid (11-40) Aggregation in Preclinical Models

Beyond modulating its production, another major therapeutic focus is to prevent the Aβ (11-40) peptide from aggregating into toxic oligomers and fibrils. This can be achieved through the use of small molecules that interfere with the aggregation process or by leveraging the cell's natural protein quality control machinery, including molecular chaperones.

Evaluation of Small Molecule Aggregation Inhibitors in Rodents

A variety of small molecules are being investigated for their ability to inhibit the aggregation of Aβ peptides. These molecules often work by binding to specific regions of the Aβ peptide that are crucial for the aggregation process. nih.gov

Compounds that have been tested in preclinical models include:

Tramiprosate : This compound, which mimics naturally occurring glycosaminoglycans, targets the N-terminal region of Aβ. nih.gov

Scyllo-inositol (ELND005) : This small molecule targets the C-terminus of the Aβ peptide, which is important for aggregation. nih.govthieme-connect.com

10074-G5 : This molecule has been shown to sequester the Aβ peptide in its soluble, monomeric state, thereby inhibiting both primary and secondary nucleation pathways. In a Caenorhabditis elegans model, it was shown to rescue Aβ-associated toxicity. nih.gov

In one study, a pharmacophore-based search identified several small molecule candidates that could inhibit the aggregation of Aβ40 and Aβ42. acs.org Compounds that were found to be active in reducing Aβ aggregation also mitigated Aβ-mediated toxicity in cell culture and showed no toxicity in a behavioral mouse model. acs.org Another example is the peptide LPFFD, which was found to inhibit Aβ fibrillogenesis, prevent neurotoxicity in neuronal cultures, and reduce the in vivo deposition of Aβ in a rat model where amyloid was infused into the brain. scielo.br

Compound/StrategyModel Organism(s)Key Findings
Tramiprosate Rodent ModelsTargets the N-terminus of Aβ to inhibit aggregation. nih.gov
Scyllo-inositol (ELND005) Rodent ModelsTargets the C-terminus of Aβ to inhibit aggregation. nih.govthieme-connect.com
10074-G5 C. elegansSequesters monomeric Aβ, inhibits aggregation, and rescues Aβ-associated toxicity. nih.gov
LPFFD Peptide Rat Infusion ModelInhibited Aβ fibrillogenesis and reduced in vivo deposition. scielo.br

Assessment of Chaperone-like Molecules and Their Anti-Aggregation Effects in Rodent Systems

Molecular chaperones are part of the cell's natural defense against protein misfolding and aggregation. nih.gov They can interfere with various stages of the amyloid formation process. rsc.org Several types of chaperones have been investigated for their ability to modulate Aβ aggregation.

Heat Shock Proteins (HSPs) : Small HSPs like Hsp27 and αB-crystallin can bind to amyloidogenic proteins and suppress their aggregation. mdpi.com

Clusterin : This extracellular chaperone has been shown to bind to various oligomeric forms of the Aβ1-40 peptide, forming stable complexes and sequestering these potentially toxic species. nih.gov

Plant-based Proteins : Protein extracts from the seeds of Artocarpus camansi and Amaranthus dubius have demonstrated chaperone-like activity. mdpi.com In laboratory studies, these extracts inhibited the fibril formation of Aβ1-40 and showed a neuroprotective effect against its toxicity in SH-SY5Y neuroblastoma cells. mdpi.com

In addition to natural chaperones, chaperone-mimicking agents are also being explored. For instance, zinc ions (Zn2+) have been shown to act as chaperone-mimicking agents that can retard the fibril formation of Aβ40 by perturbing the fibril elongation rate. pnas.org

Molecule/StrategyModel SystemKey Findings
Clusterin In vitro single-molecule fluorescenceBinds to and sequesters oligomeric forms of Aβ1-40. nih.gov
Artocarpus camansi Protein Extract In vitro (SH-SY5Y cells)Exhibited chaperone activity, inhibited Aβ1-40 fibril formation, and showed neuroprotective effects. mdpi.com
Amaranthus dubius Protein Extract In vitro (SH-SY5Y cells)Exhibited chaperone activity, inhibited Aβ1-40 fibril formation, and showed neuroprotective effects. mdpi.com
Zinc Ions (Zn2+) In vitroActs as a chaperone-mimicking agent, retarding Aβ40 fibril formation by reducing the elongation rate. pnas.org

Enhancement of Beta-Amyloid (11-40) Clearance in Rodent Models

Strategies to clear Aβ from the brain are a cornerstone of AD therapeutic development. In rodent models, both active and passive immunization approaches have been explored to enhance the removal of Aβ species, including those that encompass the 11-40 sequence.

Active immunization aims to stimulate the host's immune system to produce antibodies against Aβ. To circumvent potential T-cell-mediated inflammatory responses observed with full-length Aβ peptides, newer strategies have focused on using shorter Aβ fragments. karger.com

Preclinical studies have demonstrated the potential of this approach. For instance, a vaccine incorporating a short Aβ peptide, Aβ1-15, which contains B-cell epitopes but lacks T-cell reactive sites, successfully induced anti-Aβ antibody production in wild-type mice without eliciting a T-cell response. tandfonline.com In APP transgenic mice, this vaccine led to a significant reduction in Aβ plaques. tandfonline.com Similarly, DNA vaccines have been developed to target specific Aβ epitopes. A DNA vaccine encoding three copies of the Aβ1-11 B-cell epitope generated high titers of anti-Aβ antibodies and resulted in reduced Aβ plaques and improved cognitive deficits in a triple transgenic mouse model. tandfonline.com Another study utilizing a DNA vaccine expressing Aβ1-11 in wild-type female mice that were then mated with 5xFAD males demonstrated that the resulting maternal antibodies could be passively transferred to the offspring, leading to reduced cortical Aβ levels in the pups. biorxiv.org

Active immunization with Aβ1-42 in PDAPP transgenic mice has been shown to be effective at both preventing and clearing Aβ deposits, leading to improved behavioral performance. karger.comtandfonline.com The clearance of Aβ aggregates is believed to occur, in part, through phagocytosis by microglia. karger.com

Vaccine TypeAβ FragmentRodent ModelKey Findings
Peptide VaccineAβ1-15APP Transgenic MiceInduced anti-Aβ antibodies without a T-cell response; significantly reduced Aβ plaques. tandfonline.com
DNA VaccineAβ1-11 (3 copies)Triple Transgenic MiceGenerated high anti-Aβ antibody titers; reduced Aβ plaques and improved cognitive deficits. tandfonline.com
DNA Vaccine (Maternal)Aβ1-115xFAD Mice (offspring)Maternal antibodies reduced cortical Aβ levels in offspring. biorxiv.org
Peptide VaccineAβ1-42PDAPP Transgenic MicePrevented and cleared Aβ deposits; improved behavioral performance. karger.comtandfonline.com

Passive immunotherapy involves the direct administration of monoclonal antibodies that target Aβ. This approach offers the advantage of controlled antibody titers and specificity. springermedizin.de Several monoclonal antibodies have been investigated in rodent models for their ability to clear Aβ plaques.

One notable study in Tg2576 mice utilized the monoclonal antibody 2286, which specifically recognizes the Aβ28-40 epitope. This passive immunotherapy demonstrated a time-dependent reduction in amyloid load and microglial activation over one, two, and three months of treatment. nih.gov However, this reduction in parenchymal amyloid was accompanied by an increase in cerebral amyloid angiopathy (CAA) and microhemorrhages. nih.gov

Other antibodies targeting different regions of the Aβ peptide have also shown efficacy in clearing broader Aβ species. For example, the murine monoclonal antibody 3D6, which targets the N-terminus of Aβ, almost completely reduced total Aβ deposition in PDAPP mice when administered for 12 months. nih.gov Similarly, the murine precursor to Aducanumab effectively cleared both diffuse and compact Aβ plaques in aged Tg2576 mice in a dose-dependent manner. nih.gov The mechanism of action for these antibodies is thought to involve both central clearance through Fc-receptor-mediated microglial phagocytosis and a "peripheral sink" effect, where the antibodies bind to Aβ in the plasma, thereby promoting its efflux from the brain. nih.govfrontiersin.org

Monoclonal AntibodyTarget EpitopeRodent ModelKey Findings
2286Aβ28-40Tg2576 MiceTime-dependent reduction in amyloid load; increased CAA and microhemorrhages. nih.gov
3D6 (murine Bapineuzumab)N-terminus of AβPDAPP MiceAlmost complete reduction of total Aβ deposition. nih.gov
Murine AducanumabAggregated AβTg2576 MiceDose-dependent clearance of diffuse and compact Aβ plaques. nih.gov
10D5N-terminus of AβPDAPP MiceCleared parenchymal Aβ plaques and significantly reduced total amyloid burden. nih.gov
21F12C-terminus of AβPDAPP MiceModest effect on amyloid clearance compared to N-terminal antibodies. nih.gov

Neuroprotective and Anti-Inflammatory Interventions in Rodent Models Related to Aβ (11-40) Pathology

Beyond direct clearance, other therapeutic strategies aim to mitigate the downstream pathological consequences of Aβ accumulation, such as oxidative stress and neuroinflammation.

Oxidative stress is a significant contributor to the neurodegeneration observed in AD. mdpi.com Antioxidant therapies have been investigated in rodent models to counteract the oxidative damage induced by Aβ.

Other natural and synthetic antioxidants have also shown promise. In an Aβ-induced AD mouse model, silibinin (B1684548) was able to prevent memory impairment and oxidative damage. nih.gov Similarly, curcumin (B1669340) has been shown to reduce carbonyls, which are markers of protein oxidation, in APP Tg2576 mice. nih.gov

AntioxidantRodent ModelKey Findings on Oxidative Stress and Aβ Pathology
R-alpha Lipoic AcidAβPP-Transgenic MiceReduced markers of protein and lipid peroxidation; no effect on Aβ load. nih.govnih.gov
N-acetylcysteine (NAC)5xFAD MiceReduced brain Aβ40 levels; normalized 4-HNE levels; improved cognitive performance. mdpi.com
SilibininAβ-induced AD Mouse ModelPrevented memory impairment and oxidative damage. nih.gov
CurcuminAPP Tg2576 MiceReduced protein carbonyls. nih.gov

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key feature of the Aβ-affected brain. nih.gov Modulating this inflammatory response is a promising therapeutic strategy.

Studies in rodent models have shown that certain anti-inflammatory agents can alter glial responses to Aβ pathology. For example, in a mouse model of AD, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen was found to significantly reduce inflammation biomarkers and Aβ levels. mdpi.com It is suggested that ibuprofen can modulate microglial activation to enhance Aβ plaque clearance. mdpi.com The combination of cromolyn (B99618) with ibuprofen also demonstrated an ability to reduce Aβ deposition by promoting microglia recruitment and phagocytosis. mdpi.com

Natural compounds have also been extensively studied for their anti-neuroinflammatory properties. Luteolin, administered to Aβ1-42-induced mice, attenuated microglia activation and reduced the production of pro-inflammatory cytokines. mdpi.com Mangiferin, in APP/PS1 mouse models, was shown to regulate the activation of both microglia and astrocytes. mdpi.com Astragaloside IV was found to ameliorate oligomeric Aβ-induced microglial activation and neuroinflammation in a mouse model. jst.go.jp These compounds often exert their effects by inhibiting key inflammatory signaling pathways, such as NF-κB and MAPK. mdpi.com

AgentRodent ModelImpact on Glial Responses and Aβ Pathology
IbuprofenAD Mouse ModelsReduced inflammation biomarkers and Aβ levels; modulated microglial activation to enhance Aβ clearance. mdpi.com
Cromolyn (with Ibuprofen)AD Mouse ModelsReduced Aβ deposition by promoting microglia recruitment and phagocytosis. mdpi.com
LuteolinAβ1-42-induced MiceAttenuated microglia activation and reduced pro-inflammatory cytokine production. mdpi.com
MangiferinAPP/PS1 MiceRegulated the activation of microglia and astrocytes. mdpi.com
Astragaloside IVOligomeric Aβ-induced Mouse ModelAmeliorated microglial activation and neuroinflammation. jst.go.jp

Challenges and Future Directions in Beta Amyloid 11 40 Rodent Research

Limitations of Current Rodent Models in Replicating the Full Spectrum of Alzheimer's Pathology

Current rodent models of Alzheimer's disease, while valuable, often fall short of recapitulating the complete pathological cascade observed in humans. mdpi.comnih.gov A primary limitation is that many transgenic models are based on familial AD mutations, which account for a small percentage of human cases. mdpi.comnih.gov These models frequently overexpress mutant human genes like amyloid precursor protein (APP) and presenilin-1 (PSEN1), leading to an accelerated and sometimes non-physiological accumulation of Aβ peptides. nih.govmdpi.com

A significant challenge is the underrepresentation of N-terminally truncated Aβ species, including Aβ(11-40), in many common transgenic mouse models compared to their abundance in the human AD brain. nih.gov Mass spectrometry analyses have shown that in models like the 5XFAD mouse, the vast majority of Aβ peptides are full-length Aβ1-42, which contrasts with findings in human brain tissue where truncated forms are prevalent. nih.govfrontiersin.org This discrepancy is critical, as these truncated species may have distinct biophysical properties, aggregation kinetics, and neurotoxic effects. nih.govnih.gov

Furthermore, many rodent models successfully develop amyloid plaques but fail to exhibit other key features of AD, such as significant neurofibrillary tangle formation and widespread neuronal loss. mdpi.comnih.govfrontiersin.org The spatial and temporal distribution of pathologies in these models can also differ significantly from what is observed in human patients. nih.gov For instance, in some mouse models, Aβ deposition begins much earlier and progresses more rapidly than in human AD. mdpi.com These limitations highlight the difficulty in translating findings from these models to effective human therapies, as treatments that appear successful in mice often fail in clinical trials. nih.govmdpi.com

Table 1: Comparison of Pathological Features in Human AD and Common Rodent Models

Pathological FeatureHuman Alzheimer's DiseaseTypical Transgenic Rodent ModelsKey Discrepancies
Genetic Basis Primarily sporadic (late-onset); <1% familial mutations. nih.govOverexpression of familial AD-linked mutations (e.g., APP, PSEN1). mdpi.commdpi.comModels are based on rare genetic forms, not the common sporadic disease. mdpi.com
Amyloid-Beta (Aβ) Peptides Heterogeneous mixture, with significant amounts of N-terminally truncated species (e.g., Aβ(4-42), Aβ(11-42)). nih.govnih.govresearchgate.netPredominantly full-length Aβ (e.g., Aβ1-40, Aβ1-42); truncated species are underrepresented. nih.govfrontiersin.orgRodent models often lack the diversity of Aβ peptides found in human brain. nih.gov
Neurofibrillary Tangles (NFTs) Widespread cortical and hippocampal NFTs composed of hyperphosphorylated tau.Often limited or absent tau pathology unless human tau transgenes with mutations are introduced. mdpi.commdpi.comLack of spontaneous, AD-relevant tau pathology in many Aβ-focused models. mdpi.com
Neuronal Loss Significant cell death in specific brain regions like the hippocampus and cortex. frontiersin.orgOften minimal or no significant neuronal loss. nih.govfrontiersin.orgModels do not fully replicate the neurodegenerative aspects of AD. frontiersin.org
Disease Progression Slow, progressive development of pathology over decades. mdpi.comAccelerated pathology, often appearing within months. mdpi.comThe timeline of disease in models does not reflect the human condition. mdpi.com

Bridging Preclinical Findings in Rodent Models to Translational Research Paradigms

The gap between promising preclinical results in rodent models and their successful translation to human clinical trials remains a major challenge in Alzheimer's research. chadronradio.comfrontiersin.org The high failure rate of AD therapeutics that were effective in animal studies underscores the limitations of current models and the need for improved translational strategies. nih.gov One of the core issues is that therapies targeting amyloid plaques in mice, while often showing cognitive benefits in these models, have not consistently translated to clinical efficacy in humans. chadronradio.com

To bridge this translational gap, there is a growing consensus on the need for more rigorous and standardized preclinical testing. This includes the use of multiple, diverse animal models for validating drug efficacy before moving to human trials. frontiersin.org The development of new rodent models that more accurately reflect the genetic and pathological complexity of sporadic AD is a critical step. nih.gov For instance, novel mouse models are being developed to study the interaction between the human immune system and AD pathology, which could provide a more relevant system for testing immunotherapies. chadronradio.com

Furthermore, the establishment of consortia like the Model Organism Development and Evaluation for Late-onset Alzheimer's Disease (MODEL-AD) aims to create and rigorously characterize the next generation of mouse models that better represent the risk factors for sporadic AD. nih.gov There is also a push to incorporate non-rodent models, such as marmosets, which may better bridge the gap between rodent studies and human clinical trials due to their genetic similarities to humans and their natural development of AD-like pathologies. nih.govmdpi.com Ultimately, a multi-model approach, combined with a deeper understanding of the specific Aβ species involved, like Aβ(11-40), will be essential for improving the predictive power of preclinical research. mdpi.com

Development of Advanced Methodologies for Beta-Amyloid (11-40) Characterization and Detection In Vivo

The ability to specifically detect and quantify different Aβ species, including N-terminally truncated forms like Aβ(11-40), in vivo is crucial for both understanding their pathological role and for developing targeted therapies. Current methods for Aβ detection have limitations in distinguishing between the various isoforms. Positron Emission Tomography (PET) imaging using ligands like Pittsburgh Compound B (PiB) has been instrumental in visualizing fibrillar amyloid plaques in the brain. mdpi.comnih.gov However, these tracers are generally not specific to particular Aβ fragments and bind to the β-pleated sheet structure common to many amyloid proteins. pnas.org

Future advancements in this area will likely come from several fronts. The development of novel PET radioligands with high affinity and selectivity for specific truncated Aβ species is a key goal. This would allow for the non-invasive tracking of the deposition of peptides like Aβ(11-40) in the living brain, providing invaluable information about their temporal and spatial relationship to disease progression. mdpi.com

In addition to imaging, advanced mass spectrometry and sensitive immunoassays are being developed to better characterize the complex mixture of Aβ peptides in biological fluids and tissue samples. researchgate.net Techniques like surface-enhanced laser desorption/ionization time-of-flight (SELDI-TOF) mass spectrometry have already been instrumental in identifying the prevalence of various N-truncated species in postmortem brain tissue. nih.gov The development of highly specific antibodies that can distinguish between different Aβ variants, including those with post-translational modifications, will be critical for creating more accurate diagnostic and research tools. acs.org Furthermore, innovative biosensing technologies, such as those based on nanotechnology and fluorescence resonance energy transfer (FRET), offer the potential for highly sensitive and specific detection of Aβ isoforms. researchgate.netunito.it

Table 2: Emerging Technologies for Aβ Isoform Detection

TechnologyPrinciplePotential Application for Aβ(11-40)Challenges
Isoform-Specific PET Ligands Development of radiotracers that selectively bind to the unique structure of N-terminally truncated Aβ species.In vivo imaging and quantification of Aβ(11-40) plaques in the brain, tracking disease progression and response to therapy.Achieving high specificity and affinity for the target peptide while maintaining good brain penetration and favorable kinetics.
Advanced Mass Spectrometry Techniques like MALDI imaging and SELDI-TOF allow for the precise identification and quantification of different Aβ peptides in tissue samples. nih.govDetailed mapping of the distribution of Aβ(11-40) and other truncated forms in postmortem brain tissue.Primarily for ex vivo analysis; translating to in vivo application is difficult.
High-Sensitivity Immunoassays Use of highly specific monoclonal antibodies to develop assays (e.g., ELISA, Simoa) that can detect low concentrations of specific Aβ isoforms in CSF and blood. researchgate.netBiomarker for early diagnosis, patient stratification, and monitoring treatment effects in clinical trials.Cross-reactivity with other Aβ species; achieving the required sensitivity for detection in peripheral fluids.
Nanotechnology-Based Biosensors Utilization of nanoparticles, nanowires, or carbon nanotubes to create highly sensitive platforms for detecting Aβ binding events. researchgate.netPoint-of-care diagnostics and research tools for rapid and sensitive detection of Aβ(11-40).Ensuring reliability, reproducibility, and scalability for clinical use. researchgate.net
Fluorescence Resonance Energy Transfer (FRET) Using fluorescently labeled molecules to detect conformational changes or binding events related to Aβ aggregation. unito.itIn vitro screening of compounds that inhibit the aggregation of Aβ(11-40) and for studying its interaction with other molecules. unito.itPrimarily an in vitro technique; adaptation for in vivo imaging is complex.

Elucidating the Precise Role of N-terminally Truncated Aβ Species (e.g., Beta-Amyloid (11-40)) in Disease Progression

While the amyloid cascade hypothesis has traditionally focused on full-length Aβ peptides, there is mounting evidence that N-terminally truncated species are not merely byproducts but may be key players in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net These truncated forms, including Aβ(11-40), are abundant in the amyloid plaques of AD patients. nih.gov The loss of amino acids at the N-terminus can alter the peptide's physicochemical properties, leading to increased aggregation propensity, stability, and neurotoxicity compared to full-length Aβ. nih.govnih.gov

Research has shown that certain N-truncated Aβ peptides, such as those starting at position 4, exhibit enhanced aggregation into neurotoxic fibrils. nih.gov Some studies suggest that these truncated species may even act as seeds, initiating and accelerating the pathological deposition of Aβ into plaques. nih.gov For example, pyroglutamylated Aβ peptides (AβpE3-x), which are also N-terminally truncated, are known to be highly toxic and prone to aggregation. nih.gov

The specific role of Aβ(11-40) is less well-defined but is an active area of investigation. It is known to be present in the brains of AD patients, and some analyses have identified Aβ species starting at position 11 as among the most abundant variants after full-length Aβ. nih.gov Understanding the enzymatic pathways that lead to the generation of Aβ(11-40) and other truncated forms is a critical research goal. nih.gov Elucidating how these specific peptides contribute to synaptic dysfunction, neuronal loss, and cognitive decline will be essential for developing therapies that target the most toxic Aβ species. frontiersin.org Future research using rodent models that specifically express or generate N-terminally truncated Aβ will be invaluable in dissecting their precise contribution to the progression of Alzheimer's disease. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting Beta-Amyloid (11-40) in mouse/rat models?

  • Methodological Answer : Beta-Amyloid (11-40) can be quantified using ELISA kits optimized for rodent-specific isoforms, such as the Mouse/Rat beta-Amyloid (1-42) ELISA Kit (ARG80939), which employs antibodies cross-reactive with Aβ fragments . For precise molecular characterization, reverse-phase HPLC (≥95% purity threshold) and mass spectrometry are recommended to validate peptide integrity and avoid aggregation artifacts .

Q. How does Beta-Amyloid (11-40) differ structurally from full-length Aβ (1-40/42) in rodent models?

  • Methodological Answer : Beta-Amyloid (11-40) lacks the N-terminal 10 amino acids (DAEFRHDSGY) present in Aβ (1-40), altering its aggregation kinetics and solubility. Structural comparisons require circular dichroism (CD) spectroscopy to assess secondary structure (e.g., β-sheet propensity) and thioflavin-T assays to monitor fibril formation .

Q. What in vitro models are suitable for studying Beta-Amyloid (11-40) toxicity?

  • Methodological Answer : Primary hippocampal neuron cultures from transgenic mice (e.g., APP/PS1 models) are ideal for assessing synaptic toxicity. Dose-response experiments (0.1–10 µM Aβ (11-40)) should include controls for peptide pre-aggregation (e.g., 24-hour incubation in PBS at 37°C) .

Advanced Research Questions

Q. How does the absence of gamma-secretase epsilon-site cleavage influence Beta-Amyloid (11-40/42) production in rodent brains?

  • Methodological Answer : Beta-Amyloid (11-40/42) generation bypasses gamma-secretase’s canonical cleavage, as shown in studies using γ-secretase inhibitors (e.g., DAPT) in APP-transfected HEK293 cells. Western blotting with C-terminal-specific antibodies (e.g., 6E10) and SILK (stable isotope labeling kinetics) can track truncated Aβ variants in cerebrospinal fluid .

Q. What contradictory findings exist regarding Beta-Amyloid (11-40)’s role in synaptic dysfunction?

  • Methodological Answer : Some studies report Aβ (11-40) as less neurotoxic than Aβ (1-42) in acute hippocampal slices, while others note its potent inhibition of long-term potentiation (LTP). Resolving contradictions requires standardized protocols for peptide preparation (e.g., dissolving in 1% NH4OH/water) and in vivo microdialysis to measure real-time synaptic effects .

Q. How can researchers model Beta-Amyloid (11-40)-induced vascular pathology in rodents?

  • Methodological Answer : Chronic intracerebroventricular infusion of Aβ (11-40) (1–5 µg/day for 14 days) in rats induces cerebral amyloid angiopathy (CAA). Post-mortem analysis should combine Congo red staining for fibrillar deposits and immunohistochemistry with anti-Aβ40 antibodies to distinguish truncation-specific effects .

Key Research Findings

  • Beta-Amyloid (11-40) exhibits reduced fibril formation compared to Aβ (1-42) but retains potent synaptic toxicity in vitro .
  • Truncated Aβ variants like (11-40) are elevated in APP/PS1 mouse models, correlating with spatial memory deficits .
  • Gamma-secretase-independent production of Aβ (11-40/42) challenges conventional amyloidogenic processing models .

Methodological Recommendations

  • Sample Preparation : Avoid freeze-thaw cycles; store lyophilized peptides at -20°C in anhydrous conditions .
  • In Vivo Dosing : For intrahippocampal injections, use 2 µL of 1 µM Aβ (11-40) dissolved in artificial CSF to mimic physiological conditions .
  • Data Validation : Pair ELISA results with Western blotting or immunohistochemistry to confirm Aβ isoform specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.